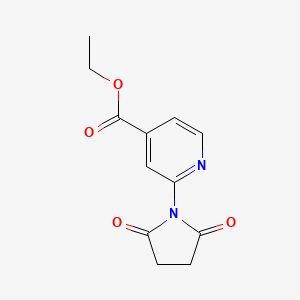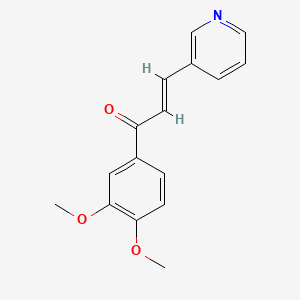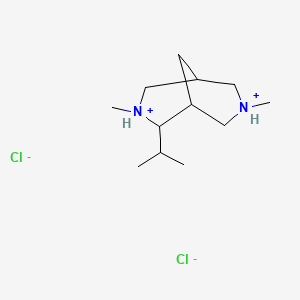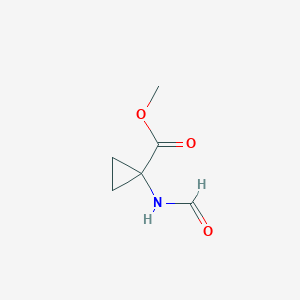
(9Z,11Z)-9,11-Octadecadien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,11Z)-9,11-Octadecadien-1-amine is a compound characterized by its unique structure, which includes two conjugated double bonds in the Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11Z)-9,11-Octadecadien-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using microbial reduction techniques . Another method includes the use of standard capillary columns for the baseline separation of isomers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques and NMR spectroscopy is crucial for the separation and identification of the desired isomers .
Chemical Reactions Analysis
Types of Reactions
(9Z,11Z)-9,11-Octadecadien-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated amines using microbial reduction techniques.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(9Z,11Z)-9,11-Octadecadien-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (9Z,11Z)-9,11-Octadecadien-1-amine involves its interaction with specific molecular targets and pathways. It is known to act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(9Z,11E)-Octadecadienoic acid: Another isomer with different geometric configuration.
(9E,11Z)-Octadecadienoic acid: An isomer with one double bond in the E configuration.
(9E,11E)-Octadecadienoic acid: An isomer with both double bonds in the E configuration.
Uniqueness
(9Z,11Z)-9,11-Octadecadien-1-amine is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. The Z configuration of the double bonds imparts distinct properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
72987-34-9 |
|---|---|
Molecular Formula |
C18H35N |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
(9Z,11Z)-octadeca-9,11-dien-1-amine |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-10H,2-6,11-19H2,1H3/b8-7-,10-9- |
InChI Key |
WGZHUGXNTWGQEN-QRLRYFCNSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCCN |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


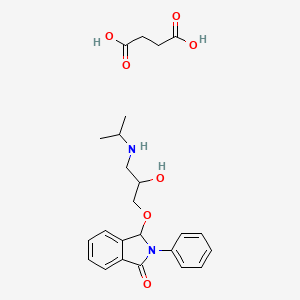
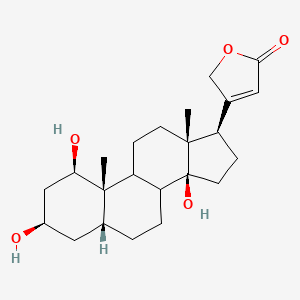
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)

![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
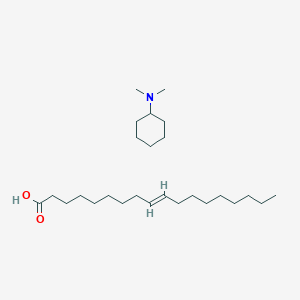
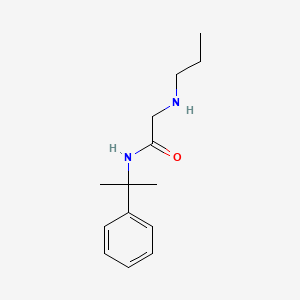
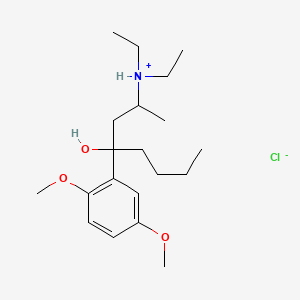
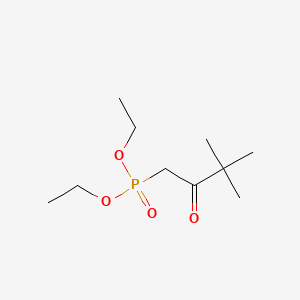
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
